Introduction: The Strategic Importance of a Privileged Scaffold
Introduction: The Strategic Importance of a Privileged Scaffold
An In-Depth Technical Guide to Methyl 5-bromo-7-azaindole-6-carboxylate
This guide provides a comprehensive technical overview of Methyl 5-bromo-7-azaindole-6-carboxylate, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into its chemical properties, synthesis, applications, and handling protocols, grounding all information in established scientific principles and field-proven insights.
Methyl 5-bromo-7-azaindole-6-carboxylate is a substituted 7-azaindole, a heterocyclic scaffold of significant interest in pharmaceutical research. The 7-azaindole core is a well-recognized bioisostere of the naturally occurring indole ring, a substitution that can modulate key drug properties such as solubility, pKa, and metabolic stability.[1][2] The strategic placement of a bromine atom at the C5 position and a methyl carboxylate group at the C6 position provides two orthogonal handles for further chemical modification, making this compound a versatile intermediate.
The parent scaffold, 5-bromo-7-azaindole, is a crucial component in the synthesis of targeted anticancer drugs, most notably Vemurafenib, a potent B-Raf kinase inhibitor.[3][4] This lineage underscores the compound's value in constructing complex molecules aimed at critical biological targets like protein kinases.[2] This guide will elucidate the characteristics that make Methyl 5-bromo-7-azaindole-6-carboxylate a valuable tool for drug discovery programs.
Compound Identification and Physicochemical Properties
Accurate identification is the bedrock of reproducible science. The fundamental identifiers and properties of Methyl 5-bromo-7-azaindole-6-carboxylate are summarized below.
| Property | Value / Description | Source(s) |
| CAS Number | 1408074-64-5 | |
| Synonyms | Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate | [1] |
| Molecular Formula | C₉H₇BrN₂O₂ | [1] |
| Molecular Weight | 255.07 g/mol | [1] |
| Physical State | Likely a crystalline solid at room temperature. | [1] |
| Appearance | Typically a white to off-white powder. | [1] |
| Purity | Commercially available at ≥97% purity. | |
| Solubility | Expected to be soluble in organic solvents like DMSO, chloroform, and methanol. | [1] |
| Stability | Stable under standard laboratory and storage conditions. | [1] |
| Storage | Store sealed in a dry environment at room temperature. |
Spectroscopic Profile for Structural Verification
Confirming the identity and purity of a starting material is a non-negotiable step in synthesis. The expected spectroscopic characteristics for Methyl 5-bromo-7-azaindole-6-carboxylate are detailed below. These data serve as a reference for quality control.
| Spectroscopic Method | Expected Characteristics |
| ¹H NMR | Signals corresponding to the methyl ester protons (-OCH₃), the pyrrole N-H proton, and distinct aromatic protons on the bicyclic ring system. |
| ¹³C NMR | Resonances for the ester carbonyl carbon (C=O), the methyl carbon (-OCH₃), and the carbons comprising the aromatic and heterocyclic rings. |
| Mass Spectrometry (MS) | A molecular ion peak exhibiting the characteristic isotopic pattern for bromine (¹/₂ M⁺ and ¹/₂ M+2 peaks of nearly equal intensity) at m/z 255 and 257. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (pyrrole), C=O stretching (ester), and aromatic C-H and C=C/C=N bond vibrations. |
Synthetic Strategy: A Plausible Pathway
While numerous methods exist for the synthesis of the 5-bromo-7-azaindole core, a logical pathway to the title compound involves a multi-step sequence starting from a functionalized pyridine precursor. The causality behind this approach is the ability to install the required substituents before the final, often sensitive, pyrrole ring formation.
A representative synthetic workflow is outlined below. The choice of reagents and conditions is guided by established transformations in heterocyclic chemistry.[5][6][7]
Caption: Standard workflow for a Suzuki cross-coupling reaction.
Safety, Handling, and Storage
Adherence to safety protocols is paramount when handling any chemical reagent. Based on data for the parent compound and general chemical safety principles, the following guidelines must be followed. [8][9][10]
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Hazard Identification: The compound is classified as harmful if swallowed and may cause skin irritation or an allergic skin reaction. [8]The GHS pictogram is GHS07 (Exclamation Mark). * Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles. [8][10]* Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. [9][10]Avoid contact with skin, eyes, and clothing. [8]Wash hands thoroughly after handling. [8][10]* Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids. [9]* First Aid Measures:
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If Swallowed: Call a poison center or doctor immediately. Rinse mouth. [8] * On Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice. [8][10] * In Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. [8] * If Inhaled: Remove the person to fresh air and keep comfortable for breathing. [8]
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Conclusion
Methyl 5-bromo-7-azaindole-6-carboxylate is a high-value, strategically functionalized building block for chemical synthesis. Its azaindole core offers advantageous biological properties, while the bromo and methyl ester substituents provide versatile handles for constructing complex molecular architectures. A thorough understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, empowers researchers to effectively leverage this compound in the pursuit of novel therapeutics.
References
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Synthetic process of 5-bromo-7-azaindole . Eureka | Patsnap. [Link]
- CN105461718A - Synthesis process of 5-bromo-7-azaindole.
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SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES . Patent 1633750 - EPO. [Link]
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Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile . RosDok. [Link]
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The Azaindole Framework in the Design of Kinase Inhibitors . MDPI. [Link]
- CN104387384A - Synthetic process of 5-bromo-7-azaindole.
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